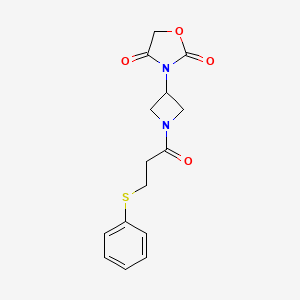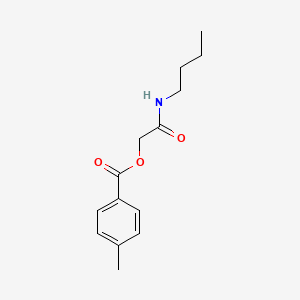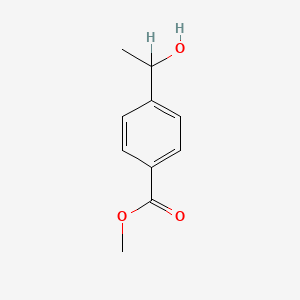
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.
Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.
Reagents: Phenylthiol, suitable base (e.g., sodium hydride)
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.
Reagents: Cyclizing agent (e.g., triethylamine)
Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).
Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.
Reagents: Specific condensing agent
Conditions: Reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfone derivatives.
Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution Reagents: Halogens, organometallic reagents
Major Products Formed: Depending on the reaction type, major products can include:
Sulfone derivatives (oxidation)
Reduced functional groups (reduction)
Substituted azetidine and oxazolidine products (substitution)
Applications De Recherche Scientifique
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:
Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:
In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.
In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group
Compounds with only an azetidine ring or oxazolidine core
Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.
In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.
Propriétés
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)

![N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide](/img/structure/B2928745.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)



![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2928760.png)
